molecular formula C12H16N2O3 B2390426 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone CAS No. 2034558-16-0

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone

Cat. No.: B2390426
CAS No.: 2034558-16-0
M. Wt: 236.271
InChI Key: JJTDLNJPUGHJLI-UHFFFAOYSA-N
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Description

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a synthetically versatile chemical building block incorporating a rigid, carbon-atom bridged morpholine scaffold—the 2-oxa-5-azabicyclo[2.2.1]heptane core. This constrained bicyclic framework serves as a privileged structure in medicinal chemistry for creating backbone-constrained γ-amino acid analogues, particularly embedding the pharmacophore of gamma-aminobutyric acid (GABA) and other neuroactive agents . The 3,5-dimethylisoxazole moiety attached via an ethanone linker is a common heterocycle known to influence molecular properties and bioactivity. Compounds based on the 2-oxa-5-azabicyclo[2.2.1]heptane platform are recognized for their significant research value in central nervous system (CNS) drug discovery and have been explored as precursors for synthesizing analogues of FDA-approved drugs like baclofen and pregabalin . The scaffold's intrinsic rigidity helps restrict molecular conformation, allowing researchers to probe structure-activity relationships and develop potent, selective ligands for neurological targets. This compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-7-11(8(2)17-13-7)4-12(15)14-5-10-3-9(14)6-16-10/h9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTDLNJPUGHJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CC3CC2CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique bicyclic structure, combined with functional groups such as isoxazole, suggests various biological activities, including enzyme inhibition and receptor modulation.

Chemical Structure

The compound can be represented by the following structural formula:

C14H17NO2\text{C}_{14}\text{H}_{17}\text{N}\text{O}_{2}

Key Features:

  • Bicyclic Framework: The bicyclic structure contributes to its biological activity by facilitating interactions with biological macromolecules.
  • Functional Groups: The presence of the isoxazole moiety is known for its role in biological activity, particularly in neuropharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition: By binding to the active site of target enzymes, the compound can inhibit their activity, leading to altered metabolic pathways.
  • Receptor Modulation: Interaction with neurotransmitter receptors can influence signaling pathways, potentially leading to therapeutic effects in neurological disorders.

Biological Activity Studies

Recent studies have explored the biological activities of this compound through various assays and models:

In Vitro Studies

  • Enzyme Inhibition Assays:
    • The compound demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential use in treating Alzheimer's disease.
    • IC50 values were determined through dose-response curves, revealing effective concentrations for enzyme inhibition.
EnzymeIC50 (µM)Reference
Acetylcholinesterase15
Cyclooxygenase (COX)20
  • Cell Viability Assays:
    • Cytotoxicity was assessed using various cancer cell lines, showing selective toxicity towards certain types while sparing normal cells.

In Vivo Studies

  • Zebrafish Model:
    • Behavioral assays in zebrafish embryos indicated neuroprotective effects at lower concentrations, supporting its potential as a neuroprotective agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Alzheimer's Disease:
    • A study involving transgenic mice showed that treatment with the compound improved cognitive function and reduced amyloid plaque deposition.
  • Pain Management:
    • Preliminary trials indicated that the compound could serve as an analgesic by modulating pain pathways through COX inhibition.

Comparison with Similar Compounds

Core Bicyclic System Variations

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a versatile framework. Key analogs include:

Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 3,5-dimethylisoxazol-4-yl ethanone C₁₂H₁₆N₂O₃ (inferred) Unique isoxazole group; potential steric/electronic modulation -
2-(3-Fluorophenyl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one 3-Fluorophenyl ethanone C₁₃H₁₄FNO₂ Fluorine enhances lipophilicity; commercial availability noted
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl methanone (Compound 106) 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl C₂₈H₃₂N₄O₂ High yield (71%); tested for antimalarial activity
4-Thia-1-azabicyclo[3.2.0]heptane derivative Thia substitution at position 4 C₇H₁₀N₂O₂S Sulfur atom increases metabolic stability; meets crystallinity standards

Key Observations :

  • Electron-Withdrawing Groups : The 3,5-dimethylisoxazole in the target compound may enhance π-π stacking interactions compared to the fluorophenyl group in .
  • Stability : The thia analog’s crystallinity and stability (per USP〈695〉) highlight the impact of heteroatom substitution on physicochemical properties .

Pharmacological and Commercial Considerations

  • Activity Modulation : Substituents like benzimidazolyl (antimalarial) and fluorophenyl (enhanced bioavailability) illustrate the scaffold’s versatility .
  • Commercial Availability: Analogs such as 2-(3-fluorophenyl)-1-{2-oxa-5-azabicyclo...ethanone are marketed as research chemicals (~$8–$10/g), though the target compound’s availability is unspecified .

Q & A

Q. Neuroprotection :

  • Oxidative stress models : Rotenone-induced neurotoxicity in SH-SY5Y cells, assessing viability via MTT assay (40% reduction in cell death at 20 µM) .
  • In vivo Parkinson’s models : MPTP-treated mice monitored for dopaminergic neuron loss via tyrosine hydroxylase staining .

Advanced: How can derivatives be designed to improve pharmacokinetic properties (e.g., bioavailability)?

Answer:
Structural modifications :

  • Lipophilicity adjustment : Introduce polar groups (e.g., –OH or –COOH) to the isoxazole ring to enhance solubility. LogP reductions from 3.2 to 2.5 improve aqueous solubility .
  • Prodrug strategies : Esterify ketone groups (e.g., acetyl or PEG-ylated derivatives) to increase membrane permeability .
  • Metabolic stability : Replace labile moieties (e.g., methyl groups on the isoxazole with trifluoromethyl) to reduce CYP450-mediated degradation .

Q. In vitro ADME profiling :

  • Microsomal stability assays : Human liver microsomes quantify metabolic half-life (target: t1/2 > 60 min) .
  • Caco-2 permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .

Basic: What are the key chemical properties influencing reactivity and stability?

Answer:

  • pH sensitivity : The bicyclic amine undergoes hydrolysis under acidic conditions (pH < 3), requiring storage in neutral buffers .
  • Thermal stability : Decomposition occurs above 150°C; differential scanning calorimetry (DSC) shows an endothermic peak at 160°C .
  • Oxidative susceptibility : The isoxazole ring is prone to oxidation by H2O2; stabilization requires antioxidants like BHT in formulations .

Advanced: What computational methods predict interaction mechanisms with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to viral polymerases (e.g., 100 ns trajectories analyze hydrogen bond persistence) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate transition states for enzyme inhibition (e.g., ΔG‡ for RSV polymerase inhibition) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the bicyclic system) using Schrödinger’s Phase .

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